molecular formula C9H9ClN2O2 B1271052 4-[(Chloroacetyl)amino]benzamide CAS No. 85126-67-6

4-[(Chloroacetyl)amino]benzamide

Cat. No.: B1271052
CAS No.: 85126-67-6
M. Wt: 212.63 g/mol
InChI Key: AHXTYKMJPLXNOS-UHFFFAOYSA-N
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Description

“4-[(Chloroacetyl)amino]benzamide” is a chemical compound with the linear formula C9H9ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared and reusable . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H9ClN2O2 . The compound has a molecular weight of 212.637 .

Scientific Research Applications

Liquid Chromatographic Determination

4-Amino-N-(2,6-dimethylphenyl)-benzamide, a compound related to 4-[(Chloroacetyl)amino]benzamide, has shown promise as a new anticonvulsant. A liquid chromatographic method was developed to determine its concentration in serum and urine, which is crucial for pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).

Polymorphism Characterization

Two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were characterized using techniques like X-ray powder diffractometry and thermal analysis. This characterization is important for understanding the physical and chemical properties of benzamide derivatives (Yanagi et al., 2000).

Histone Deacetylase Inhibition

Newly synthesized benzamide derivatives, including compounds related to this compound, have shown inhibitory activity against histone deacetylase. This activity is vital for understanding their potential as antitumor agents (Suzuki et al., 1999).

Antioxidant Potential

Amino-substituted benzamide derivatives, closely related to this compound, act as powerful antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms provide insights into their radical scavenging activity (Jovanović et al., 2020).

Antitumor Activity

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor with significant antitumor activity. This finding is crucial for the development of new cancer therapies (Zhou et al., 2008).

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides, including derivatives of benzamides, are effective inhibitors of human carbonic anhydrase, which is significant for therapeutic applications in various diseases (Abdoli et al., 2018).

Anticonvulsant Properties

Derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound similar to this compound, have been synthesized and shown to possess anticonvulsant properties, which are vital for epilepsy treatment (Lambert et al., 1995).

Anticonvulsant Mechanism Analysis

LY201116 [4‐amino‐N‐(2,6‐dimethylphenyl)benzamide] and its analogues, including LY201409, have shown potent anticonvulsant activity, providing insights into the mechanisms of action of benzamide anticonvulsants (Robertson et al., 1988).

Biological Evaluation for Drug Development

Synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone, has potential applications in medicinal chemistry, indicating the versatility of benzamide derivatives in drug development (Saeed et al., 2015).

Antispasmodic and Antihypoxic Properties

Benzamides, including analogues of this compound, have shown antispasmodic and antihypoxic properties, expanding their potential therapeutic applications (Bakibaev et al., 1994).

Structure-Anticonvulsant Relationship

The study of amides related to 4-amino-N-(1-phenylethyl)benzamide, a benzamide derivative, provides insights into the structure-anticonvulsant relationship, crucial for designing effective antiepileptic drugs (Clark & Davenport, 1987).

Neurogenic Contraction Analysis

4‐Amino‐5‐chloro‐substituted benzamides can induce neurogenic contractions in the guinea‐pig ileum, indicating potential applications in gastrointestinal disorders (Linnik et al., 1994).

Metabolite Analysis

A method for determining 4-amino-5-chloro-2-methoxy-N-(2-ethylaminoethyl)benzamide, a metabolite of metochlopramide, in rat urine was developed. This research is crucial for understanding the metabolism of related benzamides (Tam & Axelson, 1979).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXTYKMJPLXNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368041
Record name 4-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-67-6
Record name 4-[(2-Chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85126-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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